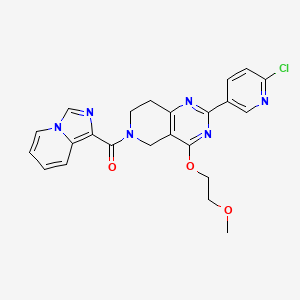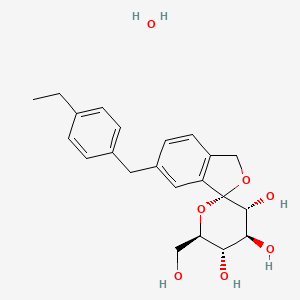
Tofogliflozine hydrate
Vue d'ensemble
Description
Tofogliflozin (hydrate) is an experimental drug developed for the treatment of type 2 diabetes mellitus. It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which helps reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys. This compound has been developed by Chugai Pharmaceutical in collaboration with Kowa and Sanofi .
Applications De Recherche Scientifique
Tofogliflozin (hydrate) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a model compound for studying the synthesis and reactivity of spiroketal structures.
Biology: Tofogliflozin is used in biological studies to investigate its effects on glucose metabolism and renal function.
Medicine: The primary application of tofogliflozin is in the treatment of type 2 diabetes mellitus. It helps lower blood glucose levels by inhibiting SGLT2 in the kidneys, leading to increased urinary glucose excretion.
Industry: Tofogliflozin is used in the pharmaceutical industry for the development of antidiabetic drugs.
Mécanisme D'action
Tofogliflozin (hydrate) exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys . SGLT2 is responsible for reabsorbing glucose from the renal tubules back into the bloodstream. By inhibiting SGLT2, tofogliflozin reduces glucose reabsorption, leading to increased urinary glucose excretion and lower blood glucose levels. This mechanism of action is independent of insulin, making it a valuable treatment option for patients with type 2 diabetes mellitus.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tofogliflozin hydrate interacts with the SGLT2 protein, a high-capacity, low-affinity glucose transporter located mainly in the proximal tubules of the kidneys . It inhibits SGLT2 in a concentration-dependent manner , reducing renal glucose reabsorption under hyperglycemic conditions .
Cellular Effects
Tofogliflozin hydrate impacts various types of cells and cellular processes. It influences cell function by reducing hyperglycemia and urinary glucose excretion in patients with Type 2 Diabetes Mellitus . It also suppresses atherosclerosis progression and major clinical parameters in patients with type 2 diabetes .
Molecular Mechanism
Tofogliflozin hydrate exerts its effects at the molecular level by competitively inhibiting SGLT2 in cells overexpressing SGLT2 . This inhibition leads to an increase in urinary glucose excretion and a decrease in blood glucose levels .
Temporal Effects in Laboratory Settings
Long-term effects of Tofogliflozin hydrate have been observed in laboratory settings. It has been shown to suppress atherosclerosis progression and improve various cardiovascular risk factors over a period of 104 weeks .
Dosage Effects in Animal Models
In animal models, Tofogliflozin hydrate has shown to attenuate body weight gain and fat accumulation . The effects of varying dosages and any potential toxic or adverse effects at high doses are not clearly mentioned in the available literature.
Metabolic Pathways
Tofogliflozin hydrate is involved in the glucose metabolic pathway. It interacts with the SGLT2 protein to influence the reabsorption of glucose in the kidneys .
Transport and Distribution
Given its mechanism of action, it is likely to be transported to the kidneys where it interacts with the SGLT2 protein .
Subcellular Localization
Considering its mechanism of action, it is likely to be localized in the proximal tubules of the kidneys where the SGLT2 protein is predominantly located .
Méthodes De Préparation
Tofogliflozin (hydrate) can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a spiroketal structure, which is a key feature of the compound. The preparation process includes the following steps :
Formation of the spiroketal structure: This involves the reaction of a benzyl derivative with a glucopyranose derivative under specific conditions to form the spiroketal ring system.
Hydration: The anhydrous form of tofogliflozin is converted to its hydrate form by crystallization in the presence of water.
Industrial production: The industrial production of tofogliflozin (hydrate) involves mixing the active ingredient with additives to form a powder mixture, which is then compressed into tablets using direct compression techniques.
Analyse Des Réactions Chimiques
Tofogliflozin (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include :
Oxidation: Tofogliflozin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Tofogliflozin (hydrate) belongs to the class of SGLT2 inhibitors, which includes other compounds such as dapagliflozin, canagliflozin, and empagliflozin . Compared to these similar compounds, tofogliflozin has the following unique features:
Selectivity: Tofogliflozin exhibits high selectivity for SGLT2 over SGLT1, reducing the risk of gastrointestinal side effects.
Efficacy: Clinical studies have shown that tofogliflozin effectively lowers blood glucose levels and improves various cardiovascular risk factors.
Safety profile: Tofogliflozin has demonstrated a good safety profile with minimal adverse effects in clinical trials.
Similar compounds include:
- Dapagliflozin
- Canagliflozin
- Empagliflozin
These compounds share a similar mechanism of action but may differ in their selectivity, efficacy, and safety profiles.
Propriétés
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOCGDDVNPDRIW-NHFZGCSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152722 | |
| Record name | Tofogliflozin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201913-82-7 | |
| Record name | Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofogliflozin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofogliflozin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOFOGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the new synthesis process for Tofogliflozin Hydrate described in the research?
A1: The research emphasizes a scalable synthesis process for Tofogliflozin Hydrate that offers several key improvements over previous methods. These improvements include: []
Q2: What is the significance of avoiding column chromatography in the synthesis of Tofogliflozin Hydrate?
A2: Column chromatography, while effective for purification, can be time-consuming and expensive, particularly when scaling up a synthesis for industrial production. The new process described in the research eliminates the need for column chromatography [], making the production of Tofogliflozin Hydrate more efficient and cost-effective for large-scale manufacturing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



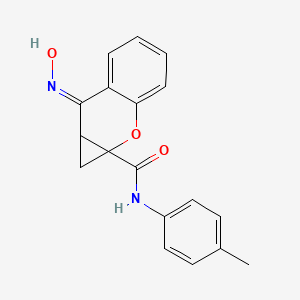
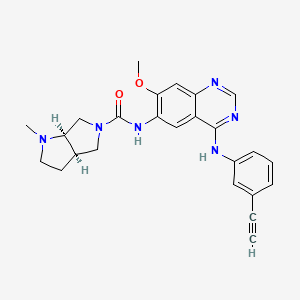
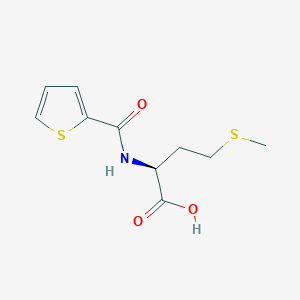
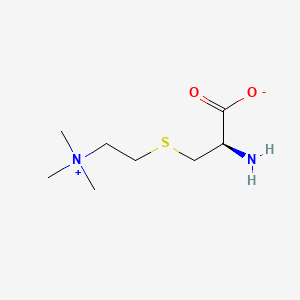

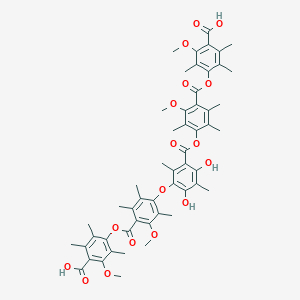
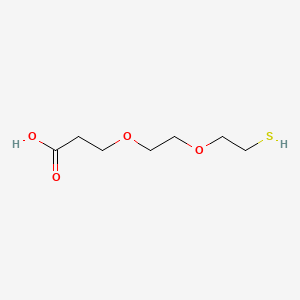
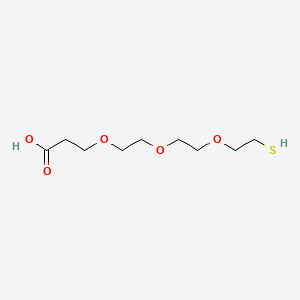
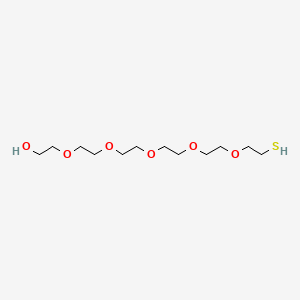
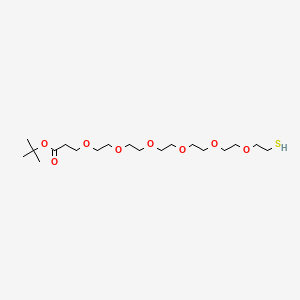


![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)
